4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the preparation of a thiazole intermediate, which is then reacted with a pyridine derivative under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts such as N-methylmorpholine and reagents like acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Scientific Research Applications
4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a pharmacological agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth and survival pathways . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the thiazole ring relative to the pyridine ring.
Thiazolo[5,4-b]pyridines: These compounds have a similar structure but may have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .
Properties
CAS No. |
1398511-49-3 |
---|---|
Molecular Formula |
C7H5ClN2O2S2 |
Molecular Weight |
248.7 g/mol |
IUPAC Name |
4-chloro-2-methylsulfonyl-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C7H5ClN2O2S2/c1-14(11,12)7-10-4-2-3-9-6(8)5(4)13-7/h2-3H,1H3 |
InChI Key |
FCZFVASONFAXIS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(S1)C(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.